molecular formula C24H24N2O4 B284457 N-benzyl-4-[2-(4-ethoxyanilino)-2-oxoethoxy]benzamide

N-benzyl-4-[2-(4-ethoxyanilino)-2-oxoethoxy]benzamide

Cat. No. B284457
M. Wt: 404.5 g/mol
InChI Key: UABKDMCULBQGIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-4-[2-(4-ethoxyanilino)-2-oxoethoxy]benzamide is a chemical compound that has been extensively researched due to its potential applications in various scientific fields. This compound is commonly referred to as BEA-2, and it has been synthesized using different methods. In

Mechanism of Action

The mechanism of action of BEA-2 involves the inhibition of the proteasome, which is responsible for the degradation of intracellular proteins. The inhibition of the proteasome leads to the accumulation of misfolded and damaged proteins, resulting in cellular apoptosis and death. Additionally, BEA-2 has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. The inhibition of HDACs leads to the upregulation of tumor suppressor genes, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
BEA-2 has been found to exhibit various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of the immune system. Additionally, BEA-2 has been found to exhibit anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using BEA-2 in lab experiments is its high potency and selectivity. Additionally, BEA-2 has been found to exhibit low toxicity, making it a safer alternative to other chemotherapeutic agents. However, one of the limitations of using BEA-2 in lab experiments is its poor solubility, which can affect its bioavailability and efficacy.

Future Directions

BEA-2 has shown promising results in various scientific research applications, and there is a need for further studies to explore its full potential. Some of the future directions for research on BEA-2 include:
1. Optimization of the synthesis method to improve the yield and purity of BEA-2.
2. Exploration of the potential of BEA-2 in the treatment of neurodegenerative diseases.
3. Investigation of the immunomodulatory effects of BEA-2 and its potential applications in the treatment of autoimmune diseases.
4. Examination of the pharmacokinetics and pharmacodynamics of BEA-2 to determine its optimal dosage and administration.
Conclusion:
In conclusion, N-benzyl-4-[2-(4-ethoxyanilino)-2-oxoethoxy]benzamide is a chemical compound that has shown potential in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on BEA-2 is needed to fully explore its potential as a therapeutic agent.

Synthesis Methods

The synthesis of BEA-2 involves the condensation of 4-ethoxyaniline and benzoyl chloride, followed by the reaction of the resulting product with N-benzyl-4-hydroxybenzamide. This method has been optimized to yield high purity and yields of BEA-2.

Scientific Research Applications

BEA-2 has been used in various scientific research applications, including cancer research, drug discovery, and neuroprotection. Studies have shown that BEA-2 exhibits potent anticancer activity against different types of cancer cells, including breast, lung, and prostate cancer cells. Additionally, BEA-2 has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.

properties

Molecular Formula

C24H24N2O4

Molecular Weight

404.5 g/mol

IUPAC Name

N-benzyl-4-[2-(4-ethoxyanilino)-2-oxoethoxy]benzamide

InChI

InChI=1S/C24H24N2O4/c1-2-29-21-14-10-20(11-15-21)26-23(27)17-30-22-12-8-19(9-13-22)24(28)25-16-18-6-4-3-5-7-18/h3-15H,2,16-17H2,1H3,(H,25,28)(H,26,27)

InChI Key

UABKDMCULBQGIZ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3

Origin of Product

United States

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